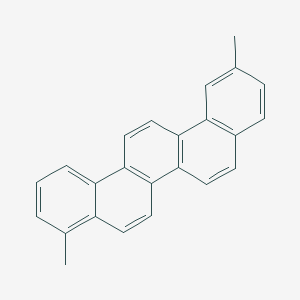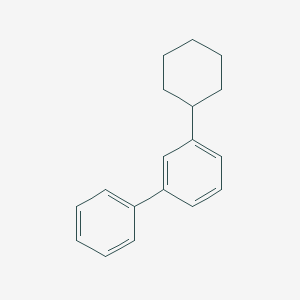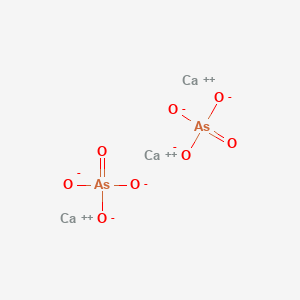![molecular formula C30H50 B154292 (3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene CAS No. 1615-95-8](/img/structure/B154292.png)
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a purine base, similar to adenine, and plays a crucial role in various biochemical processes. This compound is known for its involvement in the synthesis of nucleic acids and its presence in many multivitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene involves several synthetic routes. One common method includes dissolving 4, 6-dichlorine-5-nitryl pyridine in acetic acid or hydrochloric acid water solution, followed by the addition of excessive iron powder. The reaction is carried out under reflux conditions, and the product is filtered, washed, and crystallized to obtain 4, 6-dichlorine-5-nitryl pyridine. This intermediate is then reacted with formamide and a solid base, followed by the addition of ammonia water. The reaction continues for several hours, and the final product, this compound, is obtained after crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to improve yield and reduce costs. The ‘one pot method’ is often adopted to simplify the reaction steps and enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: (3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is susceptible to hydrolysis and reacts with a variety of simple electrophiles, forming multiple products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, formamide, and ammonia. The reactions are typically carried out under reflux conditions or at elevated temperatures to ensure complete conversion .
Major Products Formed: The major products formed from the reactions of this compound include various substituted adenines and other derivatives. These products are often used in further biochemical and pharmaceutical applications .
Scientific Research Applications
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene has a wide range of scientific research applications. It is used in the study of nucleic acids and their role in genetic material synthesis. In biology, this compound is essential for replication and other biochemical processes. In medicine, it is used in multivitamins and as a component in various therapeutic agents. Industrially, this compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene exerts its effects by forming adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. The molecular targets of this compound include adenine phosphoribosyltransferase, DNA, and S-methyl-5’-thioadenosine phosphorylase .
Comparison with Similar Compounds
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene is similar to other purine bases such as adenine, guanine, and hypoxanthine. it is unique in its specific biochemical roles and its applications in various fields. Unlike adenine, which is more commonly studied, this compound has distinct properties that make it valuable for specific research and industrial applications .
List of Similar Compounds:- Adenine
- Guanine
- Hypoxanthine
- Xanthine
This compound’s unique properties and applications make it a compound of significant interest in scientific research and industrial applications. Its role in nucleic acid synthesis and cellular metabolism highlights its importance in various biochemical processes.
Properties
CAS No. |
1615-95-8 |
|---|---|
Molecular Formula |
C30H50 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H50/c1-20(2)21-11-13-24-27(21,5)16-18-30(8)25-14-12-22-23(10-9-15-26(22,3)4)28(25,6)17-19-29(24,30)7/h12,20-21,23-25H,9-11,13-19H2,1-8H3/t21-,23-,24-,25+,27-,28+,29+,30-/m1/s1 |
InChI Key |
WZDKBHGEBSMIQO-CTXSZRMBSA-N |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCCC5(C)C)C)C)C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


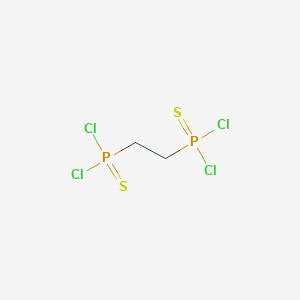
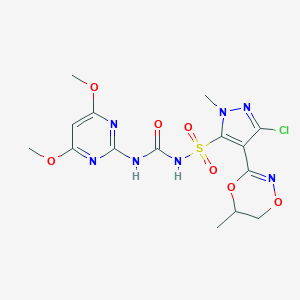

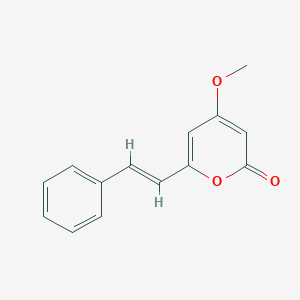
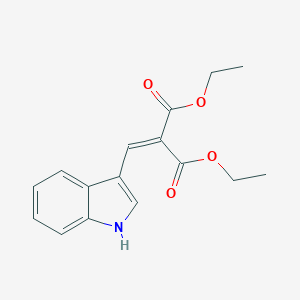
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
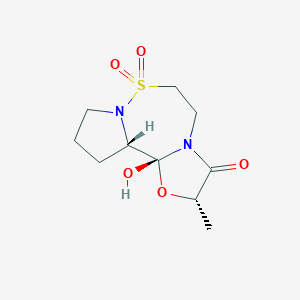
![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
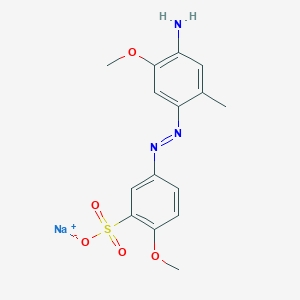
![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)
